molecular formula C13H21BFN3O3 B13404597 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole

5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole

Cat. No.: B13404597
M. Wt: 297.14 g/mol
InChI Key: RYPZUBHRGQIZIM-UHFFFAOYSA-N
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Description

“5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole” is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole” typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through a click chemistry approach, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

    Introduction of the Fluoro Group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Tetrahydropyranyl Group: This step may involve the protection of a hydroxyl group using dihydropyran in the presence of an acid catalyst.

    Incorporation of the Dioxaborolane Moiety: This can be achieved through a borylation reaction using bis(pinacolato)diboron and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Reduction can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro or triazole positions.

Common Reagents and Conditions

    Oxidation: mCPBA, H2O2, KMnO4

    Reduction: LiAlH4, NaBH4, Pd/C with H2

    Substitution: Nucleophiles (e.g., amines, thiols), Electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, “5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole” can serve as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Triazoles are known for their antimicrobial, antifungal, and anticancer properties, and this compound could exhibit similar activities.

Medicine

In medicinal chemistry, “this compound” may be explored as a lead compound for drug development. Its structural features could be optimized to enhance its pharmacological properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The fluoro and triazole groups could play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A parent compound with a simple triazole ring.

    5-Fluoro-1H-1,2,3-triazole: A similar compound with a fluoro substituent on the triazole ring.

    1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole: A compound with a tetrahydropyranyl group attached to the triazole ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole: A compound with a dioxaborolane moiety on the triazole ring.

Uniqueness

“5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole” stands out due to the combination of its functional groups, which may confer unique chemical reactivity and biological activity. The presence of the fluoro, tetrahydropyranyl, and dioxaborolane groups in a single molecule is relatively rare, making this compound a valuable target for further research and development.

Properties

Molecular Formula

C13H21BFN3O3

Molecular Weight

297.14 g/mol

IUPAC Name

5-fluoro-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole

InChI

InChI=1S/C13H21BFN3O3/c1-12(2)13(3,4)21-14(20-12)10-11(15)18(17-16-10)9-7-5-6-8-19-9/h9H,5-8H2,1-4H3

InChI Key

RYPZUBHRGQIZIM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=N2)C3CCCCO3)F

Origin of Product

United States

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